Anis-AM

Description

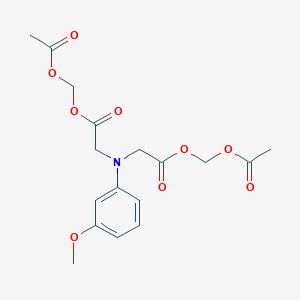

Structure

2D Structure

3D Structure

Properties

CAS No. |

132880-13-8 |

|---|---|

Molecular Formula |

C17H21NO9 |

Molecular Weight |

383.3 g/mol |

IUPAC Name |

acetyloxymethyl 2-(N-[2-(acetyloxymethoxy)-2-oxoethyl]-3-methoxyanilino)acetate |

InChI |

InChI=1S/C17H21NO9/c1-12(19)24-10-26-16(21)8-18(9-17(22)27-11-25-13(2)20)14-5-4-6-15(7-14)23-3/h4-7H,8-11H2,1-3H3 |

InChI Key |

NKGSOVVMDLCSMV-UHFFFAOYSA-N |

SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC(=CC=C1)OC |

Other CAS No. |

132880-13-8 |

Synonyms |

3-methoxybenzylamine diacetate acetoxymethyl ester ANIS-AM anisidine diacetate |

Origin of Product |

United States |

Foundational & Exploratory

Anis-AM: Unraveling the Mechanism of Action of a Novel Compound

A comprehensive analysis of the available scientific data on Anis-AM (PubChem CID: 125567), a chemical entity with the molecular formula C17H21NO9, reveals a significant gap in the current understanding of its biological activity. Despite its documentation in chemical databases, extensive searches have yielded no specific information regarding its mechanism of action, associated signaling pathways, or any quantitative experimental data.

This in-depth technical guide aims to consolidate the known information about this compound and transparently address the current limitations in the scientific literature. This document is intended for researchers, scientists, and drug development professionals who may have encountered this compound in high-throughput screening data or other contexts and are seeking to understand its potential pharmacological role.

Compound Identification

| Property | Value |

| Compound Name | This compound |

| PubChem CID | 125567 |

| Molecular Formula | C17H21NO9 |

| Molecular Weight | 383.35 g/mol |

| Canonical SMILES | CC(=O)O[C@H]1--INVALID-LINK--OC2=CC=C(C=C2)N=C=O)OC(=O)C)OC(=O)C">C@@HOC(=O)C |

| InChI Key | FZJIDSGGBBRPAR-UHFFFAOYSA-N |

Current State of Knowledge on Mechanism of Action

As of the latest available data, there are no published studies that elucidate the mechanism of action of this compound. Searches of prominent scientific databases, including PubMed, Scopus, and Google Scholar, using various search terms such as "this compound mechanism of action," "PubChem CID 125567 biological activity," and its chemical formula, have not returned any relevant results. The PubChem entry for this compound also lacks any associated bioassay data or literature citations that would provide insights into its biological targets or effects.

Signaling Pathways

Due to the absence of data on its mechanism of action, it is not possible to delineate any signaling pathways that may be modulated by this compound.

Experimental Data and Protocols

A thorough review of the scientific literature did not reveal any experimental studies involving this compound. Consequently, there is no quantitative data to summarize, nor are there any established experimental protocols for investigating its activity.

Future Directions and Hypothetical Experimental Workflow

Given the lack of information, the following represents a logical, albeit hypothetical, workflow for researchers interested in characterizing the mechanism of action of this compound.

Figure 1. A hypothetical experimental workflow for the characterization of this compound's mechanism of action.

While this compound is a defined chemical structure, its biological role remains entirely unknown. This guide serves to highlight the absence of data and to propose a structured approach for future research. Any researchers with unpublished data on this compound are encouraged to disseminate their findings to the scientific community to help build a collective understanding of this compound's potential. Until such data becomes available, any discussion of its mechanism of action would be purely speculative.

Anisomycin: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anisomycin, an antibiotic derived from Streptomyces griseolus, has become an invaluable tool in neuroscience for its potent ability to inhibit protein synthesis in eukaryotic cells.[1] This property has been extensively leveraged to investigate the molecular underpinnings of memory formation, consolidation, and reconsolidation. Beyond its canonical role as a translation inhibitor, Anisomycin is also a robust activator of several key signaling cascades, making it a multifaceted compound for studying cellular stress responses and synaptic plasticity.[2][3] This guide provides an in-depth overview of Anisomycin's core applications in neuroscience, its mechanism of action, experimental protocols, and the signaling pathways it modulates.

Core Mechanism of Action

Anisomycin's primary mechanism of action is the inhibition of protein synthesis. It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[2] This action prevents the elongation of the nascent polypeptide chain, effectively halting translation.[2] At concentrations that lead to approximately 95% inhibition of protein synthesis, a partial inhibition of DNA synthesis has also been observed.[1]

A significant secondary mechanism, crucial to its application in neuroscience, is the activation of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[2][4] This "ribotoxic stress response" is triggered by the ribosome-inactivating action of Anisomycin.

Applications in Neuroscience

The principal application of Anisomycin in neuroscience is as a tool to dissect the role of de novo protein synthesis in long-term memory formation. By administering Anisomycin at specific time points during memory acquisition, consolidation, or recall, researchers can infer the necessity of new protein synthesis for these processes.

-

Memory Consolidation and Reconsolidation: Anisomycin is widely used to induce amnesia for newly formed memories.[5] When administered shortly after a learning event, it can prevent the consolidation of long-term memories.[1] Similarly, it is used to study memory reconsolidation, a process where retrieved memories become temporarily labile and require new protein synthesis to be re-stabilized.

-

Synaptic Plasticity: It is employed in studies of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory, to determine the dependence of these forms of synaptic plasticity on protein synthesis.

-

Signaling Pathway Analysis: Due to its potent activation of JNK and p38 MAPK pathways, Anisomycin is used as a tool to study the downstream effects of these signaling cascades in neurons.[2][4]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of Anisomycin in neuroscience research, compiled from various studies.

Table 1: In Vitro Experimental Parameters

| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |

| MDA-MB-468 | 3 µM | Not Specified | Decreased protein synthesis, increased apoptosis | [4] |

| U251 and U87 | 0.01-8 µM | 48 hours | Inhibition of cell growth (IC50 ~0.2 µmol/L) | [4] |

| PC12 | Not Specified | Not Specified | Stimulation of JNK, p38, and ERK1/2; inhibition of NGF-induced neurite formation | [6] |

Table 2: In Vivo Experimental Parameters

| Animal Model | Dosage | Administration Route | Observed Effect | Reference |

| Mice | 5 mg/kg | Peritumoral | Suppression of Ehrlich ascites carcinoma growth | [4] |

| Rats | Not Specified | Intrahippocampal microinfusion | Profound suppression of neural activity | [7] |

| Mice | 50 mg/kg | Injection | >90% protein synthesis inhibition in the brain | [8] |

Experimental Protocols

Below are generalized protocols for key experiments using Anisomycin in neuroscience. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Inhibition of Memory Consolidation in Rodents

-

Animal Model: C57BL/6 mice or Sprague-Dawley rats.

-

Anisomycin Preparation: Dissolve Anisomycin in a vehicle appropriate for the route of administration (e.g., saline for intraperitoneal injection, artificial cerebrospinal fluid for intracerebral infusion). The final concentration should be calculated based on the desired dosage (e.g., 50 mg/kg).[8]

-

Behavioral Training: Subject the animals to a behavioral paradigm to induce learning (e.g., contextual fear conditioning).

-

Anisomycin Administration: Administer Anisomycin immediately, or within a critical time window, after the training session.[8] The timing is crucial as the consolidation of long-term memory is time-dependent.

-

Memory Testing: Test the animals' memory at a later time point (e.g., 24 hours) when long-term memory would typically be expressed.

-

Control Groups: Include a vehicle-injected control group to ensure that the observed effects are due to Anisomycin and not the injection procedure.

-

Data Analysis: Compare the memory performance of the Anisomycin-treated group with the control group. A deficit in memory in the Anisomycin-treated group suggests that protein synthesis is required for the consolidation of that memory.

Protocol 2: Activation of MAPK Signaling in Neuronal Cell Culture

-

Cell Culture: Plate neuronal cells (e.g., PC12 or primary cortical neurons) at an appropriate density and allow them to adhere and differentiate.

-

Anisomycin Preparation: Prepare a stock solution of Anisomycin in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 3 µM).[4]

-

Treatment: Replace the cell culture medium with the Anisomycin-containing medium and incubate for the desired duration (e.g., 30-60 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting: Perform Western blotting on the cell lysates to detect the phosphorylated (activated) forms of JNK, p38, and other target proteins. Use antibodies specific to the phosphorylated and total forms of the proteins to assess the level of activation.

-

Control Groups: Include an untreated control group and a vehicle (DMSO) control group.

-

Data Analysis: Quantify the band intensities from the Western blots to determine the fold-change in protein phosphorylation upon Anisomycin treatment.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways affected by Anisomycin and a typical experimental workflow for studying memory consolidation.

Caption: Anisomycin's dual mechanism of action.

Caption: Experimental workflow for studying memory consolidation.

References

- 1. Anisomycin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. selleckchem.com [selleckchem.com]

- 5. agscientific.com [agscientific.com]

- 6. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. pnas.org [pnas.org]

Unveiling the Properties and Applications of Indo-1 AM: A Technical Guide for Researchers

A comprehensive overview of the fluorescent calcium indicator Indo-1 AM, including its core properties, mechanism of action, and detailed experimental protocols for its application in cellular imaging and flow cytometry.

Indo-1 acetoxymethyl ester (Indo-1 AM) is a highly sensitive and widely utilized fluorescent indicator for the ratiometric measurement of intracellular calcium concentrations ([Ca²⁺]i). Its ability to shift its fluorescence emission wavelength upon binding to Ca²⁺ makes it a powerful tool for researchers in various fields, including cell biology, neuroscience, and drug discovery. This guide provides an in-depth analysis of Indo-1 AM's properties, its mechanism of action, and practical protocols for its use.

Core Properties of Indo-1

Upon entering a cell, the AM ester group of Indo-1 AM is cleaved by intracellular esterases, trapping the active, membrane-impermeant form, Indo-1. The fluorescence of Indo-1 is highly dependent on the concentration of free Ca²⁺. A key feature of Indo-1 is the spectral shift it undergoes upon binding to calcium, allowing for ratiometric measurements that minimize the effects of uneven dye loading, photobleaching, and cell thickness.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~355 nm | [1][2] |

| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | [1][2][3] |

| Emission Wavelength (λem) - Ca²⁺-bound | ~400-410 nm | [1][2][3][4] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | [1][2][4] |

| Quantum Yield | ~0.5 | [1][2] |

| Form | Cell-permeable acetoxymethyl ester | [1][2][4][5] |

Mechanism of Action

The utility of Indo-1 AM lies in its clever chemical design. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting Indo-1 AM into its active, membrane-impermeable form, Indo-1.[5] This active form is a Ca²⁺ chelator that exhibits a significant change in its fluorescence properties upon binding to free calcium ions.

The ratiometric nature of Indo-1 stems from its dual-emission properties. When excited by UV light (around 355 nm), Ca²⁺-free Indo-1 emits light with a peak around 475-485 nm.[1][2][3] Upon binding to Ca²⁺, the emission maximum shifts to a shorter wavelength, around 400-410 nm.[1][2][3][4] By measuring the ratio of the fluorescence intensities at these two wavelengths, one can accurately determine the intracellular calcium concentration, independent of variations in dye concentration.

Experimental Protocols

The following are generalized protocols for using Indo-1 AM in fluorescence microscopy and flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

Indo-1 AM Stock Solution: Dissolve Indo-1 AM in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[1][2] Store the stock solution at -20°C, protected from light and moisture.

-

Loading Buffer: A common loading buffer is Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with 1-2% (w/v) bovine serum albumin (BSA) or 0.02% (v/v) Pluronic F-127 to aid in dye solubilization and prevent aggregation.[5]

Cell Loading

-

Cell Preparation: Culture cells to the desired confluency on coverslips for microscopy or in suspension for flow cytometry.

-

Loading Solution Preparation: Dilute the Indo-1 AM stock solution into the pre-warmed (37°C) loading buffer to a final concentration of 1-5 µM.

-

Incubation: Remove the cell culture medium and replace it with the Indo-1 AM loading solution. Incubate the cells for 30-60 minutes at 37°C in the dark.

-

Washing: After incubation, wash the cells twice with a physiological buffer (e.g., HBSS) to remove extracellular dye.

-

De-esterification: Incubate the cells for an additional 30 minutes in a fresh physiological buffer to allow for complete de-esterification of the Indo-1 AM.

Fluorescence Measurement

For Fluorescence Microscopy:

-

Excitation: Use a UV excitation source, typically around 350-360 nm.

-

Emission: Simultaneously collect fluorescence emission at two wavelength ranges:

-

Channel 1 (Ca²⁺-bound): 400-430 nm

-

Channel 2 (Ca²⁺-free): 470-500 nm

-

-

Ratio Calculation: The ratio of the fluorescence intensities from Channel 1 to Channel 2 (F410/F485) is calculated for each pixel to generate a ratiometric image representing the intracellular Ca²⁺ concentration.

For Flow Cytometry:

-

Excitation: Utilize a UV laser, such as the 351-364 nm lines from an argon-ion laser.[3]

-

Emission: Use bandpass filters to collect the two emission signals:

-

FL4 (or equivalent): ~405 nm for Ca²⁺-bound Indo-1

-

FL5 (or equivalent): ~485 nm for Ca²⁺-free Indo-1

-

-

Data Analysis: The ratio of the two fluorescence signals is plotted over time to monitor changes in intracellular Ca²⁺ in a population of cells.

Calibration of Intracellular Ca²⁺ Concentration

To convert the fluorescence ratio to an absolute Ca²⁺ concentration, a calibration is typically performed at the end of an experiment using ionophores like ionomycin (B1663694) or digitonin (B1670571) in the presence of known high and low Ca²⁺ concentrations. The Grynkiewicz equation is commonly used for this calculation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_max / F_bound_max)

Where:

-

Kd is the dissociation constant of Indo-1 for Ca²⁺.

-

R is the measured fluorescence ratio.

-

Rmin is the ratio in the absence of Ca²⁺.

-

Rmax is the ratio at saturating Ca²⁺ concentrations.

-

F_free_max / F_bound_max is the ratio of the fluorescence intensity of the Ca²⁺-free form at Rmin to the Ca²⁺-bound form at Rmax, measured at the wavelength of the denominator of the ratio (e.g., 485 nm).

Conclusion

Indo-1 AM remains a cornerstone for the quantitative measurement of intracellular calcium dynamics. Its ratiometric properties provide reliable and reproducible data, making it an invaluable tool for researchers investigating a wide array of cellular processes that are regulated by calcium signaling. Proper handling, loading, and calibration are crucial for obtaining accurate and meaningful results with this powerful fluorescent indicator.

References

- 1. Indo 1AM | Calcium Signaling Probes and Ca2+ Indicator Dyes | Tocris Bioscience [tocris.com]

- 2. Indo 1AM (6704) by Tocris, Part of Bio-Techne [bio-techne.com]

- 3. Indo-1 AM | AAT Bioquest [aatbio.com]

- 4. Indo-1 AM, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]

- 5. biotium.com [biotium.com]

The Anis-AM Principle of Detection: A Term of Ambiguity in Scientific Literature

An extensive review of scientific and technical literature reveals that a specific, universally recognized "Anis-AM principle of detection" does not appear to be an established scientific term. Initial research into this topic suggests a potential conflation of different scientific tools and terminologies. The most relevant, though distinct, concepts uncovered are related to the antibiotic Anisomycin and a calcium-binding research compound, Anis/AM.

While a dedicated "this compound principle of detection" remains elusive, this guide will explore the potential origins of this query by examining the mechanisms and applications of Anisomycin and Anis/AM, providing researchers, scientists, and drug development professionals with a comprehensive overview of these related, yet separate, scientific entities.

Anisomycin: A Tool for Probing Cellular Stress and Signaling Pathways

Anisomycin is an antibiotic produced by Streptomyces griseolus and S. roseochromogenes that functions as a potent inhibitor of protein synthesis.[1] It achieves this by interfering with the peptidyl transferase activity of the 80S ribosome, thereby halting peptide bond formation and translational elongation.

Beyond its role as a protein synthesis inhibitor, Anisomycin has been widely adopted in cell biology research as a powerful activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK).[1][2] This dual functionality makes it a valuable tool for "detecting" or, more accurately, inducing and studying cellular responses to stress and an array of signaling cascades.

Mechanism of SAPK/JNK and p38 MAPK Activation

The activation of JNK and p38 MAPK by Anisomycin is a key aspect of its use in research. This signaling cascade is a critical component of the cellular response to environmental stress and inflammatory cytokines.

Experimental Protocols: Using Anisomycin to Study Cellular Signaling

The following provides a generalized experimental workflow for utilizing Anisomycin to investigate stress signaling pathways.

Table 1: Quantitative Parameters for Anisomycin Usage

| Parameter | Value | Source |

| Stock Solution Concentration | 25 mg/ml in DMSO | [1] |

| Working Concentration | 5-50 µg/ml | [1] |

| Treatment Duration | 5-60 minutes | [1] |

| Storage (Lyophilized) | -20°C, protected from light | [1] |

| Storage (in Solution) | -20°C, use within 1 month | [1] |

Anis/AM: A Control for Calcium Signaling Studies

In a separate context, the term "Anis/AM" has been identified as a structural analog of Quin 2, a fluorescent indicator for calcium.[3][4] Unlike Quin 2, Anis/AM has a low affinity for calcium.[4] Its primary utility in research is as a negative control to ensure that observed cellular responses are indeed due to changes in intracellular calcium concentrations ([Ca²⁺]i) as detected by Quin 2, and not due to non-specific effects of the dye itself.[4]

The use of Anis/AM helps to validate the specificity of calcium-dependent signaling events. For instance, if a cellular response is observed in the presence of Quin 2 but not with Anis/AM, it strongly suggests that the response is mediated by an increase in intracellular calcium.

Logical Relationship in Experimental Design

The relationship between Quin 2 and Anis/AM in experimental design is one of validation through a negative control.

Conclusion

The term "this compound principle of detection" does not correspond to a recognized, singular scientific method. It is likely a composite term arising from the distinct applications of Anisomycin as an inducer of cellular stress and signaling pathways, and Anis/AM as a negative control in calcium signaling experiments. For researchers in drug development and related fields, understanding the specific functions of these two molecules is crucial for their correct application in experimental design and data interpretation. Anisomycin serves as a potent agonist for studying stress responses, while Anis/AM is a tool for validating the calcium-dependency of a cellular event.

References

Anis-AM for Intracellular Ion Measurement: A Technical Guide

Notice: Following a comprehensive review of available scientific literature and chemical databases, a specific fluorescent intracellular ion indicator designated "Anis-AM" could not be identified. The information presented in this guide is based on a well-characterized and widely used fluorescent indicator for intracellular zinc, FluoZin-3, AM , which serves as a representative example for the application of such tools in research. FluoZin-3, AM is a cell-permeable acetoxymethyl (AM) ester that is hydrolyzed by intracellular esterases to the active zinc indicator, FluoZin-3.[1]

This technical guide provides an in-depth overview of the principles, applications, and methodologies associated with the use of FluoZin-3, AM for the measurement of intracellular zinc (Zn²⁺) concentrations. It is intended for researchers, scientists, and drug development professionals engaged in studies where the dynamics of intracellular zinc signaling are of interest.

Introduction to Intracellular Zinc and FluoZin-3

Zinc is an essential divalent cation that plays critical roles in a multitude of cellular processes, including gene expression, enzymatic activity, and neurotransmission.[1] The ability to accurately measure intracellular free zinc concentrations is crucial for understanding its role in both normal physiology and disease states. Fluorescent indicators are indispensable tools for visualizing and quantifying the spatial and temporal dynamics of intracellular ions.[2]

FluoZin-3 is a high-affinity fluorescent indicator designed for the detection of intracellular Zn²⁺ in the nanomolar range (Kd ≈ 15 nM).[1] It exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺ with minimal sensitivity to physiological concentrations of calcium (Ca²⁺).[1] The acetoxymethyl (AM) ester form, FluoZin-3, AM, is a cell-permeant derivative that allows for non-invasive loading into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant FluoZin-3 indicator in the cytoplasm.[3][4]

Core Principles and Mechanism of Action

The fundamental principle behind the use of FluoZin-3 is the chelation of Zn²⁺ by the indicator molecule, which results in a change in its fluorescent properties. In its unbound state, FluoZin-3 exhibits low fluorescence. Upon binding to Zn²⁺, a conformational change occurs that leads to a significant enhancement of its fluorescence quantum yield, resulting in a bright fluorescent signal.[1]

The overall workflow for using FluoZin-3, AM to measure intracellular Zn²⁺ involves several key steps: loading the cells with the AM ester, allowing for de-esterification, and then measuring the fluorescence intensity, which can be correlated to the intracellular Zn²⁺ concentration.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Fluorescent Indicators For Biological Imaging of Monatomic Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent Calcium Indicators:Subcellular Behavior and Use in Confocal Imaging | Springer Nature Experiments [experiments.springernature.com]

- 4. ionbiosciences.com [ionbiosciences.com]

An In-depth Technical Guide to Anis-AM Acetoxymethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Function of Anis-AM as a Prodrug

This compound is a cell-permeant derivative of Anisomycin, a potent inhibitor of protein synthesis. The designation "AM" refers to the acetoxymethyl ester group, a lipophilic moiety that masks the polar hydroxyl group of the parent molecule, Anisomycin. This modification significantly enhances the compound's ability to passively diffuse across the plasma membrane into the cytoplasm of living cells.[1][2][3]

Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the AM ester bond.[1][2][4] This cleavage releases the active compound, Anisomycin, allowing it to exert its biological effects, and the byproducts formaldehyde (B43269) and acetic acid. The core function of this compound is, therefore, to act as a prodrug, facilitating the efficient intracellular delivery of Anisomycin.

Dual Mechanisms of Action of Released Anisomycin

Upon its release from the AM ester, Anisomycin exhibits two primary, well-documented modes of action: the inhibition of protein synthesis and the activation of stress-activated protein kinase (SAPK) signaling pathways.

Inhibition of Protein Synthesis

Anisomycin is a powerful inhibitor of translation in eukaryotic cells.[5][6] It functions by binding to the 60S subunit of the 80S ribosome.[6][7] Specifically, it targets the peptidyl transferase center, interfering with peptide bond formation and thereby halting polypeptide chain elongation.[7][8][9] This leads to a rapid and potent cessation of protein synthesis.[10]

Activation of Stress-Activated Protein Kinases (SAPKs)

Independent of its role in translation inhibition, Anisomycin is a strong activator of stress-activated protein kinases (SAPKs), a subset of the mitogen-activated protein kinase (MAPK) family.[11][12] The most prominently activated pathways are the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades.[8][11][13] This activation is part of a phenomenon known as the "ribotoxic stress response," which is triggered by ribosomal damage.[8] Activation of these pathways can lead to diverse cellular outcomes, including the induction of immediate-early genes (e.g., c-fos, c-jun), apoptosis, and modulation of inflammatory responses.[7][10][11]

Visualization of Cellular Mechanisms

Signaling Pathway Diagram

The following diagram illustrates the cellular uptake and dual mechanism of action of this compound.

References

- 1. Acetoxymethyl esters of phosphates, enhancement of the permeability and potency of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. What is an AM ester? | AAT Bioquest [aatbio.com]

- 4. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anisomycin - Wikipedia [en.wikipedia.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. agscientific.com [agscientific.com]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Anisomycin | Cell Signaling Technology [cellsignal.com]

- 11. Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Anisomycin's Impact on Cellular Permeability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomycin, a pyrrolidine (B122466) antibiotic isolated from Streptomyces griseolus, is a well-established inhibitor of protein synthesis in eukaryotic cells. Beyond this primary function, it is widely recognized as a potent activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). Recent research has illuminated a critical role for Anisomycin in modulating cell-cell junctions and, consequently, paracellular permeability. This technical guide provides an in-depth exploration of the mechanisms, experimental evaluation, and signaling pathways associated with Anisomycin-induced changes in cell permeability.

Core Concepts: Anisomycin and Cellular Barriers

Anisomycin's influence on cell permeability is primarily linked to its ability to activate the JNK and p38 MAPK signaling cascades.[1] These pathways are integral to the regulation of tight junctions (TJs), the primary structures governing paracellular transport of ions and solutes. The modulation of TJ integrity can have significant implications in various physiological and pathological processes, making the study of Anisomycin's effects crucial for drug development and biomedical research.

A key study demonstrated that treatment of 3D cultures of mouse keratinocytes with Anisomycin resulted in an increase in paracellular permeability, as evidenced by a decrease in transepithelial electrical resistance (TEER).[1] This effect was associated with the activation of p38 MAPK and the disruption of tight junction protein localization, specifically Claudin-7 (CLDN7) from Zonula occludens-1 (ZO-1)-positive sites.[1]

Quantitative Data on Anisomycin-Induced Permeability Changes

The following table summarizes the key quantitative finding regarding the effect of Anisomycin on paracellular permeability. It is important to note that publicly available quantitative data on the apparent permeability (Papp) of Anisomycin across standard cell monolayers like Caco-2 and MDCK is limited. The primary evidence for its effect on barrier function comes from TEER measurements.

| Cell Line | Treatment | Parameter | Result | Reference |

| K38 mouse keratinocytes (3D culture) | Anisomycin (AM) | Transepithelial Electrical Resistance (TEER) | Decreased | [1] |

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide protocols for key experiments used to assess cell permeability in the context of Anisomycin treatment.

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to measure the electrical resistance across a cellular monolayer, providing a quantitative measure of its barrier integrity. A decrease in TEER indicates an increase in paracellular permeability.

Materials:

-

Epithelial Volt/Ohm Meter (EVOM) with "chopstick" electrodes

-

Cell culture inserts with a confluent cell monolayer (e.g., K38, Caco-2, or MDCK cells)

-

Pre-warmed, sterile phosphate-buffered saline (PBS) or cell culture medium

-

Blank cell culture insert without cells

-

70% ethanol (B145695) for electrode sterilization

Procedure:

-

Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15 minutes, followed by air-drying in a sterile cell culture hood.

-

Equilibration: Wash the electrodes with sterile PBS or culture medium to remove any residual ethanol.

-

Blank Measurement: Add pre-warmed medium to a blank insert (without cells) and the corresponding well. Place the shorter electrode in the apical (inner) compartment and the longer electrode in the basolateral (outer) compartment. Record the resistance of the blank insert.

-

Sample Measurement: Carefully remove the desired amount of media from the apical and basolateral compartments of the cell culture inserts to be measured, ensuring the cell monolayer is not disturbed. Add fresh, pre-warmed medium.

-

Insert the electrodes into the cell culture insert in the same manner as the blank measurement.

-

Reading: Allow the reading on the EVOM to stabilize before recording the resistance value (in Ω).

-

Calculation:

-

Subtract the resistance of the blank insert from the resistance of the cell monolayer to obtain the net resistance.

-

Multiply the net resistance by the surface area of the membrane (in cm²) to obtain the TEER value in Ω·cm².

TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) × Membrane Area (cm²)

-

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions and is a widely accepted in vitro model for predicting intestinal drug absorption.

Materials:

-

Caco-2 cells

-

24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)

-

Anisomycin stock solution

-

Lucifer yellow (as a marker for paracellular permeability)

-

LC-MS/MS or a fluorescence plate reader

Procedure:

-

Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Cell Culture: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with stable TEER values. Change the medium every 2-3 days.

-

Monolayer Integrity Check: Before the experiment, measure the TEER of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). A Lucifer yellow permeability assay can also be performed to confirm monolayer integrity.

-

Transport Experiment:

-

Wash the monolayers twice with pre-warmed transport buffer.

-

Add transport buffer to the basolateral (receiver) compartment.

-

Add the Anisomycin test solution in transport buffer to the apical (donor) compartment.

-

Incubate the plate at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh transport buffer.

-

At the end of the experiment, collect samples from the apical compartment.

-

-

Sample Analysis: Analyze the concentration of Anisomycin in the collected samples using a validated analytical method such as LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

Papp (cm/s) = (dQ/dt) / (A × C₀)

Where:

-

dQ/dt is the steady-state flux (rate of substance appearance in the receiver compartment).

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the substance in the donor compartment.

-

Signaling Pathways and Visualizations

Anisomycin's effect on paracellular permeability is mediated by the activation of the JNK and p38 MAPK signaling pathways, which in turn modulate the integrity of tight junctions.

Caption: Anisomycin-induced signaling pathway leading to increased paracellular permeability.

Experimental Workflow for Assessing Anisomycin's Effect on TEER

Caption: Experimental workflow for TEER measurement to assess permeability changes.

Conclusion

Anisomycin's ability to modulate cell permeability through the activation of the JNK and p38 MAPK signaling pathways presents both a challenge and an opportunity in drug development and cell biology research. While its primary role as a protein synthesis inhibitor is well-documented, its impact on cellular barriers underscores the importance of considering off-target effects. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the intricate relationship between Anisomycin, cellular signaling, and the regulation of paracellular transport. Further studies are warranted to obtain more extensive quantitative data on Anisomycin's permeability across various cell models and to fully elucidate the downstream effectors of the JNK/p38 pathway in tight junction regulation.

References

The Hydrolysis of Anis-AM by Cellular Esterases: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the hydrolysis of Anis-AM by cellular esterases. This compound, a representative acetoxymethyl (AM) ester-based fluorescent probe, is a valuable tool for assessing cell viability and finds applications in drug development and cytotoxicity studies. This document details the enzymatic conversion of these probes, presents quantitative data on their hydrolysis, outlines experimental protocols for their use, and visualizes the underlying cellular mechanisms.

Introduction to this compound and Cellular Esterases

This compound and similar acetoxymethyl ester probes are non-fluorescent, lipophilic molecules that can readily cross the plasma membrane of living cells. Once inside the cell, they are hydrolyzed by ubiquitous intracellular esterases, a diverse group of enzymes that catalyze the cleavage of ester bonds.[1] This enzymatic action removes the AM group, converting the probe into a fluorescent and membrane-impermeant molecule that is retained within the cytoplasm of viable cells.[2][3] The resulting fluorescence intensity is directly proportional to the esterase activity, which in turn serves as an indicator of cell health and viability.[1]

The primary enzymes responsible for the hydrolysis of AM esters are carboxylesterases (CES), particularly the CES1 and CES2 isoforms in humans.[4][5][6] These enzymes are crucial in the metabolism of a wide range of xenobiotics and play a significant role in the activation of ester-containing prodrugs.[5][7]

Quantitative Data on AM-Ester Hydrolysis

| Substrate | Enzyme Source | Km (mM) | Vmax (nmol·min⁻¹·mg protein⁻¹) | Reference |

| Carboxyfluorescein diacetate (cFDA) | Saccharomyces cerevisiae cell extracts | 0.29 | 12.3 | [8][9] |

Note: The kinetic parameters presented above are from studies on yeast cell extracts and may not be directly extrapolated to mammalian cells, which may exhibit different esterase expression levels and substrate specificities.

Experimental Protocols

General Assay for Cellular Esterase Activity using Calcein-AM

This protocol provides a generalized method for assessing intracellular esterase activity in cell cultures using Calcein-AM, a widely used AM-ester probe.

Materials:

-

Calcein-AM (stock solution, typically 1-5 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)[1]

-

Cell culture medium

-

96-well microplate (black, clear bottom for fluorescence microscopy)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well microplate at a desired density and allow them to adhere overnight.

-

Reagent Preparation:

-

Prepare a working solution of Calcein-AM by diluting the stock solution in PBS or HBSS to a final concentration of 1-10 µM.[1] The optimal concentration may vary depending on the cell type.

-

For some applications, the nonionic detergent Pluronic® F-127 can be added to the working solution (final concentration ~0.02%) to improve the aqueous solubility of the AM ester.[3]

-

-

Cell Treatment: If applicable, treat the cells with the experimental compounds of interest for the desired duration.

-

Washing: Gently wash the cells with PBS or HBSS to remove any residual medium or treatment compounds.[1]

-

Staining: Add the Calcein-AM working solution to each well, ensuring the cells are completely covered.

-

Incubation: Incubate the plate at 37°C for 15 to 60 minutes, protected from light.[1] The optimal incubation time should be determined empirically for each cell type and experimental condition.[10]

-

Fluorescence Measurement:

-

Microplate Reader: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 490 nm and emission at approximately 525 nm for Calcein.[10]

-

Fluorescence Microscope: Visualize the cells under a fluorescence microscope using appropriate filter sets for green fluorescence.

-

In Vitro Esterase Activity Assay using p-Nitrophenyl Acetate (B1210297) (pNPA)

This protocol describes a colorimetric assay to measure the activity of purified esterases or cell lysates using the substrate p-nitrophenyl acetate.

Materials:

-

p-Nitrophenyl acetate (pNPA) stock solution (e.g., 10 mg/mL in methanol)[11]

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.0)[12]

-

Enzyme solution (purified esterase or cell lysate)

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm[13]

Procedure:

-

Substrate Preparation: Prepare a working solution of pNPA in sodium phosphate buffer. Note that pNPA is unstable in aqueous solutions and should be prepared fresh.[13]

-

Reaction Setup: In a microplate well or cuvette, add the sodium phosphate buffer and the enzyme solution.

-

Initiate Reaction: Add the pNPA working solution to initiate the reaction. Include a no-enzyme control to account for spontaneous hydrolysis of pNPA.[13]

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C).[14]

-

Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm at regular time intervals.[13]

-

Data Analysis: Calculate the rate of p-nitrophenol production from the change in absorbance over time, using a standard curve of p-nitrophenol to convert absorbance units to concentration.

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to this compound hydrolysis.

Caption: Enzymatic hydrolysis of this compound by cellular esterases.

Caption: Experimental workflow for a cellular esterase assay.

Role in Signaling Pathway Analysis

The hydrolysis of certain AM esters, such as Calcein-AM, results in the production of a fluorescent molecule, Calcein, which is also a well-known calcium indicator. Therefore, while this compound itself is not directly part of a signaling cascade, its product can be used to monitor intracellular calcium levels. Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including gene expression, muscle contraction, and neurotransmission.[15][16] An increase in intracellular calcium concentration is a key event in many signaling pathways.[17] By using a probe like Calcein-AM, researchers can correlate esterase activity and cell viability with changes in intracellular calcium signaling.

Caption: Link between AM-ester hydrolysis and calcium signaling.

Conclusion

This compound and related acetoxymethyl ester probes are powerful tools for the real-time assessment of cellular esterase activity and, by extension, cell viability. A thorough understanding of their mechanism of hydrolysis, coupled with robust experimental protocols, is essential for their effective application in research and drug development. The ability to correlate these measurements with important cellular signaling events, such as changes in intracellular calcium, further enhances the utility of these probes in elucidating complex biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 3. Multicolor Labeling and Functional Analysis of Live Cells Using Fluorescent Calcein AM Dyes | AAT Bioquest [aatbio.com]

- 4. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylesterases: General detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]

Anis-AM: A Technical Guide to its Spectral Properties and Applications in Cellular Signaling

A Note on Nomenclature: The term "Anis-AM" does not correspond to a recognized fluorescent probe in the scientific literature. It is highly probable that this is a typographical error for Indo-1 AM , a widely used ratiometric fluorescent calcium indicator. This guide will, therefore, focus on the spectral properties, experimental protocols, and signaling applications of Indo-1 AM.

Core Spectral Properties of Indo-1

Indo-1 is a UV-excitable dye that exhibits a pronounced shift in its fluorescence emission spectrum upon binding to intracellular calcium (Ca²⁺). This ratiometric property makes it an invaluable tool for quantifying changes in cytosolic calcium concentration. The acetoxymethyl (AM) ester form, Indo-1 AM, is a cell-permeant version of the dye that can be loaded into live cells, where intracellular esterases cleave the AM groups, trapping the active Indo-1 indicator in the cytoplasm.[1][2][3]

Below is a summary of the key spectral and photophysical properties of Indo-1.

| Property | Value | Notes |

| Excitation Wavelength (λex) | ~355 nm | Optimal excitation is achieved with a UV laser line, such as 350 nm or 355 nm.[1][4] |

| Emission Wavelength (λem) - Ca²⁺-free | ~475-485 nm | In the absence of calcium, Indo-1 fluoresces in the blue-green region of the spectrum.[1][3] |

| Emission Wavelength (λem) - Ca²⁺-bound | ~401-410 nm | Upon binding to calcium, the emission spectrum shifts to the violet-blue region.[1][3] |

| Dissociation Constant (Kd) for Ca²⁺ | ~230-250 nM | This high affinity makes Indo-1 sensitive to typical resting and transient intracellular calcium levels.[2][3] |

| Quantum Yield | ~0.5 | [1] |

| Molar Extinction Coefficient (ε) | Varies with Ca²⁺ concentration | The molar absorption coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[5][6][7] |

Experimental Protocols

Preparation of Indo-1 AM Stock Solution

Objective: To prepare a concentrated stock solution of Indo-1 AM for cell loading.

Materials:

-

Indo-1 AM powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

-

Bring the vial of Indo-1 AM powder and anhydrous DMSO to room temperature.

-

Add the appropriate volume of DMSO to the vial to achieve a desired stock concentration (typically 1-5 mM). For example, add 10 µL of DMSO to 50 µg of Indo-1 AM to yield a 5 mM stock solution.[4]

-

Vortex the solution thoroughly until the Indo-1 AM is completely dissolved.[4]

-

Store the stock solution in small aliquots, desiccated and protected from light at -20°C. It is recommended to use a fresh vial for each experiment, but stock solutions can be stored for up to one week.[4]

Cell Loading with Indo-1 AM

Objective: To load live cells with Indo-1 AM for intracellular calcium measurements.

Materials:

-

Cell suspension at 1 x 10⁶ cells/mL in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, or Dulbecco's Phosphate-Buffered Saline, DPBS, with calcium and magnesium).

-

Indo-1 AM stock solution.

-

Heat-inactivated serum (if required for the loading buffer).

Procedure:

-

Prepare a single-cell suspension in the chosen physiological loading buffer. If serum is used, it must be heat-inactivated to prevent premature cleavage of the AM ester groups by serum esterases.[4]

-

Add the Indo-1 AM stock solution to the cell suspension to a final concentration of 1-10 µM. Vortex immediately to ensure even distribution.[4] The optimal concentration should be determined empirically for each cell type.

-

Incubate the cells at 37°C for 30-60 minutes to allow for de-esterification of the Indo-1 AM.

-

After incubation, pellet the cells by centrifugation and resuspend them in fresh, dye-free medium.

-

Allow the cells to recover for at least 30 minutes to ensure complete hydrolysis of the AM moieties.[4]

Ratiometric Calcium Measurement using Flow Cytometry

Objective: To measure changes in intracellular calcium concentration in a population of cells using a flow cytometer.

Materials:

-

Indo-1 AM loaded cells.

-

Flow cytometer equipped with a UV laser (e.g., 355 nm).

-

Appropriate filter sets for detecting Ca²⁺-bound and Ca²⁺-free Indo-1 fluorescence.

Procedure:

-

Set up the flow cytometer with a UV laser for excitation.

-

Use filter sets to collect the fluorescence emission at two different wavelengths:

-

Acquire data for the two emission channels over time.

-

To induce a calcium response, a stimulus (e.g., a calcium ionophore like A23187 or a specific agonist) can be added to the cell suspension during acquisition.[4]

-

Calculate the ratio of the fluorescence intensity from the Ca²⁺-bound channel to the Ca²⁺-free channel. This ratio is proportional to the intracellular calcium concentration.[4]

Signaling Pathway Visualization

The following diagram illustrates a generic signaling pathway leading to an increase in intracellular calcium, which can be monitored using Indo-1. This pathway involves the activation of a G-protein coupled receptor (GPCR), leading to the production of inositol (B14025) trisphosphate (IP₃) and the subsequent release of calcium from the endoplasmic reticulum (ER).

References

- 1. Indo 1AM (6704) by Tocris, Part of Bio-Techne [bio-techne.com]

- 2. Indo-1 AM | AAT Bioquest [aatbio.com]

- 3. Indo-1 AM, fluorescent Ca2+ indicator (CAS 112926-02-0) | Abcam [abcam.com]

- 4. Indo-1 AM [bdbiosciences.com]

- 5. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 6. Molar_absorptivity [chemeurope.com]

- 7. What is a molar extinction coefficient? | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Anis-AM (C17H21NO9) and the Closely Related Compound Anisomycin

Disclaimer: Publicly available information for a compound specifically named "Anis-AM" with the chemical formula C17H21NO9 is limited. The provided chemical formula corresponds to a unique entry in the PubChem database (CID 125567). Given the similarity in name and the extensive body of research available, this guide will focus on Anisomycin (B549157) , a well-characterized antibiotic and potent biological tool that is likely the compound of interest for researchers and drug development professionals. Anisomycin has a different chemical formula (C14H19NO4), but its established mechanisms and experimental protocols provide a valuable framework for understanding related compounds.

Chemical Structure and Properties

The chemical structure for the compound with the formula C17H21NO9, as registered in PubChem, is presented below.

Chemical Formula: C17H21NO9

While detailed experimental data for this specific molecule is scarce, this guide will now pivot to the extensively studied compound, Anisomycin, to provide the in-depth technical information requested.

Anisomycin Profile:

-

Chemical Name: (2R,3S,4S)-2-[(4-Methoxyphenyl)methyl]-3,4-pyrrolidinediol 3-acetate

-

Molecular Formula: C14H19NO4[1]

-

Molecular Weight: 265.31 g/mol [1]

-

Appearance: A pyrrolidine (B122466) antibiotic isolated from Streptomyces griseolus[1][2]

Table 1: Solubility of Anisomycin

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |

|---|---|---|

| Ethanol | 13.27 | 50 |

| DMSO | 26.53 | 100 |

| Methanol | 20 | - |

| Water | 2 (moderately soluble) | - |

| Aqueous Solution (pH 5.0) | 100 | - |

Data sourced from Tocris Bioscience and Astral Scientific.[1]

Core Mechanisms of Action

Anisomycin exhibits two primary, well-documented mechanisms of action that make it a powerful tool in molecular biology research: inhibition of protein synthesis and activation of stress-activated protein kinase (SAPK) signaling pathways.

2.1. Inhibition of Protein Synthesis: Anisomycin is a potent and reversible inhibitor of protein synthesis in eukaryotic cells.[2] It functions by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme.[2] This action blocks the elongation step of translation, preventing the formation of peptide bonds.[2] Partial inhibition of DNA synthesis has also been observed at concentrations that cause 95% inhibition of protein synthesis.[1]

2.2. Activation of Stress-Activated Protein Kinases (SAPKs): Anisomycin is widely used as a classic and potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3] This activation is a result of "ribotoxic stress" induced by its interference with the ribosome. This stress response triggers upstream kinase cascades that lead to the phosphorylation and activation of JNK and p38.[3][4] Interestingly, activation of these pathways can occur at sub-inhibitory concentrations of Anisomycin for protein synthesis, though this can be cell-line dependent.[1][4]

Quantitative Biological Activity Data

The following tables summarize key quantitative data regarding the biological effects of Anisomycin across various cell lines.

Table 2: In Vitro Cytotoxicity and Growth Inhibition

| Cell Line | Assay Type | Endpoint | Value | Incubation Time |

|---|---|---|---|---|

| HEK293 | Cytotoxicity | IC50 | 0.02 µM | - |

| U251 (Glioma) | Cell Growth Inhibition | IC50 | 0.233 µM | 48 h |

| U87 (Glioma) | Cell Growth Inhibition | IC50 | 0.192 µM | 48 h |

Data sourced from Selleck Chemicals and TargetMol.[3][5]

Table 3: Induction of Apoptosis

| Cell Line | Anisomycin Concentration | Apoptotic Proportion | Incubation Time |

|---|---|---|---|

| U251 (Glioma) | 4 µM | 21.5% | - |

| U87 (Glioma) | 4 µM | 25.3% | - |

Data sourced from Selleck Chemicals and TargetMol.[3][5]

Table 4: In Vivo Efficacy

| Animal Model | Anisomycin Dose | Administration Route | Key Finding |

|---|---|---|---|

| Ehrlich Ascites Carcinoma (EAC)-bearing mice | 5 mg/kg | Peritumoral | Suppressed tumor growth; ~60% survival at 90 days. |

Data sourced from Selleck Chemicals and APExBIO.[5][6]

Signaling Pathways

Anisomycin's activation of SAPK/JNK and p38 MAPK pathways is central to its use in studying cellular stress responses, apoptosis, and inflammation.

4.1. Anisomycin-Induced JNK Signaling Pathway

The diagram below illustrates the signaling cascade initiated by Anisomycin, leading to the activation of the JNK pathway and subsequent regulation of transcription factors like c-Jun.

4.2. Anisomycin-Induced p38 MAPK Signaling Pathway

Anisomycin also robustly activates the p38 MAPK pathway, which is involved in cellular responses to stress and inflammation, and has been shown to mediate Anisomycin-induced apoptosis and ferroptosis.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are key experimental protocols for studying the effects of Anisomycin.

5.1. Protocol: JNK Activation Assay by Western Blot

This protocol details the detection of phosphorylated JNK (p-JNK) as a marker of pathway activation.[9]

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Aspirate the media and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.[10]

-

-

Protein Quantification:

-

Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[10]

-

-

Western Blotting:

-

Normalize protein concentrations for all samples and prepare them with SDS-PAGE sample buffer. Boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-JNK (e.g., anti-phospho-Thr183/Tyr185).

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

-

To confirm equal protein loading, strip the membrane and re-probe with an antibody for total JNK or a housekeeping protein like β-actin.[9]

-

References

- 1. astralscientific.com.au [astralscientific.com.au]

- 2. researchgate.net [researchgate.net]

- 3. Anisomycin | Flagecidin | protein synthesis inhibitor | TargetMol [targetmol.com]

- 4. Systematic Exploration of Functional Group Relevance for Anti-Leishmanial Activity of Anisomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. apexbt.com [apexbt.com]

- 7. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The protein synthesis inhibitor anisomycin induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Anis-AM: A Technical Profile of a Calcium Signaling Research Tool

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical Identity and Properties

Anis-AM is the acetoxymethyl ester form of Anis. The addition of the AM ester group renders the molecule cell-permeant, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active form of the molecule within the cytoplasm.

Due to the limited availability of public data, a comprehensive table of physicochemical properties for this compound cannot be provided at this time.

Application in Research

The primary application of this compound is as a control compound in experiments involving intracellular calcium indicators, such as Quin-2/AM. In these studies, researchers aim to understand the role of intracellular calcium as a second messenger in various signaling pathways. By loading cells with a calcium chelator like Quin-2, they can buffer intracellular calcium and observe the downstream effects.

To ensure that the observed effects are due to calcium chelation and not some other property of the indicator molecule or the loading process, a control compound is needed. This compound serves this purpose. It is structurally similar to Quin-2 but does not bind calcium with high affinity. Therefore, any cellular effects observed in the presence of Quin-2 but not this compound can be more confidently attributed to the chelation of intracellular calcium.

Experimental Workflow: Use of this compound as a Negative Control

Below is a generalized workflow illustrating the use of this compound in a typical calcium signaling experiment.

Safety and Toxicity Profile

A comprehensive and publicly available safety and toxicity profile for this compound is currently lacking. No specific Safety Data Sheets (SDS), toxicology reports, or preclinical safety studies for this compound were identified in a thorough search of the public domain.

The absence of this data is likely due to its status as a specialized research chemical, which is not intended for therapeutic use and is handled in controlled laboratory settings by trained professionals.

Inferred Safety Considerations

While direct data is unavailable, some inferences can be made based on its use and chemical class:

-

Acetoxymethyl (AM) Esters: AM esters are widely used to facilitate the entry of polar molecules into cells. A common byproduct of the cleavage of the AM group by intracellular esterases is formaldehyde (B43269). At high concentrations, formaldehyde can be cytotoxic. Therefore, the concentration of this compound used in experiments should be carefully optimized to minimize potential off-target effects due to formaldehyde release.

-

Use as a Negative Control: The very purpose of this compound as a negative control suggests that at the concentrations typically used in calcium signaling studies, it is not expected to have significant cytotoxic or biological effects. Researchers using this compound are operating under the assumption that it is biologically inert in their experimental system. However, this should always be validated for each specific cell type and experimental condition.

Signaling Pathways

There is no direct evidence to suggest that this compound actively modulates specific signaling pathways. Its utility in research is predicated on it not significantly interacting with signaling components, particularly those related to calcium homeostasis.

In contrast, it is crucial to reiterate that This compound is not Anisomycin . Anisomycin is a potent inhibitor of protein synthesis and a known activator of stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. The signaling effects of Anisomycin should not be attributed to this compound.

Conclusion and Recommendations for Researchers

It is recommended that:

-

Laboratories using this compound adhere to standard chemical safety protocols for handling research-grade compounds.

-

Researchers perform preliminary dose-response experiments to determine the optimal, non-toxic concentration of this compound for their specific cell type and assay.

-

The potential for off-target effects, including those from the release of formaldehyde, should be considered, especially at higher concentrations or with prolonged incubation times.

Further investigation into the safety and potential biological activities of this compound, even as a control compound, would be beneficial to the research community to ensure the continued integrity and reproducibility of calcium signaling research.

An In-depth Technical Guide to the Preliminary Investigation of Anis-AM

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a synthesized document based on preliminary research into compounds with potential modulatory effects on Arbuscular Mycorrhizal (AM) signaling pathways. As of the latest literature review, "Anis-AM" is not a formally recognized investigational compound. This document, therefore, presents a hypothetical framework for the preliminary study of a compound, herein referred to as this compound, based on established principles of drug discovery and signaling pathway analysis in related biological systems.

Introduction

Arbuscular mycorrhizal (AM) fungi establish a symbiotic relationship with the majority of terrestrial plants, playing a crucial role in nutrient uptake. The intricate signaling pathways that govern this symbiosis present potential targets for therapeutic and agricultural applications. This guide outlines the preliminary investigation of a novel compound, this compound, hypothesized to modulate key nutrient signaling cascades within AM fungi. The objective of these initial studies is to characterize the mechanism of action and evaluate the therapeutic potential of this compound.

Core Signaling Pathways of Interest

Preliminary studies have focused on four conserved nutrient signaling pathways in AM fungi that are potential targets for this compound. These pathways are critical for various cellular processes, including growth, metabolism, and stress resistance.[1]

cAMP-PKA Pathway

The cAMP-dependent protein kinase A (cAMP-PKA) pathway is a central signaling cascade that in AM fungi may be activated by extracellular signals like glucose and plant-derived molecules.[1] It is hypothesized that this compound may interact with components of this pathway, influencing downstream gene expression related to nutrient transport and metabolism.

References

Methodological & Application

Application Notes and Protocols for Anisomycin-AM (Anis-AM) Incubation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomycin (B549157) is a pyrrolidine (B122466) antibiotic produced by Streptomyces griseolus that acts as a potent inhibitor of protein synthesis in eukaryotic cells.[1][2] It functions by binding to the 60S ribosomal subunit, thereby inhibiting the peptidyl transferase reaction.[3][4][5] Beyond its primary role as a translation inhibitor, anisomycin is widely utilized in research as a powerful activator of Stress-Activated Protein Kinases (SAPKs), including c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[6][7] This dual activity makes it an invaluable tool for investigating a range of cellular processes such as synaptic plasticity, stress signaling, and apoptosis.[6][8][9]

The "AM" designation in "Anis-AM" refers to the acetoxymethyl ester modification. This chemical group is added to render the molecule more lipophilic and membrane-permeant, facilitating its entry into live cells.[10] Once inside the cell, non-specific intracellular esterases cleave the AM group, releasing the active anisomycin compound and trapping it within the cytoplasm.[10] This ensures rapid and efficient loading for a variety of cell-based assays.

Mechanism of Action

Anisomycin exerts its biological effects through two primary mechanisms:

-

Inhibition of Protein Synthesis: Anisomycin binds to the peptidyl transferase center of the 80S ribosome's 60S subunit, interfering with peptide bond formation and halting polypeptide chain elongation.[3][4] This leads to a rapid and potent inhibition of global protein synthesis.[1]

-

Activation of Stress Signaling Pathways: Anisomycin is a potent inducer of the ribotoxic stress response.[5][11] This response is triggered by ribosomal damage and leads to the robust activation of MAPK signaling cascades, primarily the JNK and p38 MAPK pathways.[12][13] Activation of these pathways can, in turn, regulate the expression of immediate-early genes (e.g., c-fos, c-jun) and initiate downstream cellular events, including apoptosis.[13][14][15]

References

- 1. Anisomycin - Wikipedia [en.wikipedia.org]

- 2. astralscientific.com.au [astralscientific.com.au]

- 3. medchemexpress.com [medchemexpress.com]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Anisomycin treatment paradigm affects duration of long-term potentiation in slices of the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The protein synthesis inhibitor anisomycin induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is an AM ester? | AAT Bioquest [aatbio.com]

- 11. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anisomycin | Cell Signaling Technology [cellsignal.com]

- 14. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | The Prognostic Significance of Anisomycin-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time [frontiersin.org]

Anisomycin Application Notes for Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomycin (B549157) is a pyrrolidine (B122466) antibiotic isolated from Streptomyces griseolus. It is a potent inhibitor of protein synthesis in eukaryotic cells.[1] Anisomycin acts by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase activity, which prevents the elongation of the nascent polypeptide chain.[1] Beyond its role as a protein synthesis inhibitor, anisomycin is widely recognized as a robust activator of stress-activated protein kinases (SAPKs), particularly the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways.[1] This dual activity makes it a valuable tool in studying cellular processes such as apoptosis, cell cycle arrest, and the regulation of gene expression.[1]

This document provides detailed application notes and protocols for the use of Anisomycin in cell-based assays to help researchers determine the optimal concentrations and treatment conditions for their specific experimental needs.

Data Presentation: Anisomycin Concentration and Effects

The optimal concentration of Anisomycin can vary significantly depending on the cell type, treatment duration, and the specific biological question being addressed. The following table summarizes effective concentrations cited in various studies.

| Cell Type/System | Concentration | Duration of Treatment | Observed Effect | Reference |

| Hippocampal Slices | 100 µM | 30 minutes | Inhibition of protein synthesis | [2] |

| OCI-AML2 and MOLM-13 cells | Dose-dependent | Not specified | Decrease in basal and maximal Oxygen Consumption Rate (OCR) | [3] |

| PC12 phaeochromocytoma cells | Non-toxic concentrations | Not specified | Stimulation of MAPK and gene expression | [4] |

| Hippocampal Slices (local microinfusion) | 20 µ g/site | Up to 9 hours | Inhibition of protein synthesis | [5] |

| Mice (systemic application) | 150 mg/kg | Up to 9 hours (s.c.) | Inhibition of protein synthesis in the hippocampus | [5] |

Signaling Pathway of Anisomycin

Anisomycin's primary mechanism of action is the inhibition of protein synthesis, which leads to a ribotoxic stress response and the activation of downstream signaling cascades.

Caption: Anisomycin signaling pathway.

Experimental Protocols

General Workflow for Cellular Treatment with Anisomycin

This workflow outlines the general steps for treating cultured cells with Anisomycin to study its effects on cellular processes.

Caption: Experimental workflow for Anisomycin treatment.

Detailed Protocol for Anisomycin Treatment and Analysis of Protein Synthesis Inhibition

This protocol provides a method to assess the inhibition of protein synthesis using a non-radioactive puromycin-based assay. This is a common method to verify the biological activity of Anisomycin in the cell model of interest.

Materials:

-

Anisomycin

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer

-

Protease and phosphatase inhibitors

-

Anti-puromycin antibody

-

Appropriate secondary antibody

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE and Western Blotting reagents and equipment

Procedure:

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture until they reach approximately 70-80% confluency.

-

Anisomycin Preparation: Prepare a stock solution of Anisomycin (e.g., 10 mM in DMSO). From this stock, prepare working solutions in pre-warmed cell culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response curve to determine the optimal concentration for your cell type (e.g., 0.1, 1, 10, 100 µM).

-

Anisomycin Treatment: Remove the existing cell culture medium and replace it with the medium containing the various concentrations of Anisomycin. Include a vehicle control (medium with the same concentration of DMSO used for the highest Anisomycin concentration). Incubate the cells for the desired period (e.g., 30 minutes to 4 hours).

-

Puromycin Pulse: 10-15 minutes before the end of the Anisomycin incubation, add puromycin to each well to a final concentration of 1-10 µg/mL. Puromycin will be incorporated into nascent polypeptide chains, allowing for their detection.

-

Cell Lysis: After the puromycin pulse, wash the cells twice with ice-cold PBS. Add cell lysis buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable protein assay.

-

Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Separate the protein lysates by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with an anti-puromycin primary antibody overnight at 4°C. f. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. g. Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results. A decrease in the puromycin signal in Anisomycin-treated samples compared to the control indicates inhibition of protein synthesis.

Note: Always handle Anisomycin and Puromycin with appropriate personal protective equipment as they are toxic compounds. Dispose of waste according to institutional guidelines.

References

- 1. researchgate.net [researchgate.net]

- 2. The amnestic agent anisomycin disrupts intrinsic membrane properties of hippocampal neurons via a loss of cellular energetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]